molecular formula C16H17N3O2S2 B2484344 3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 868218-73-9

3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2484344
CAS No.: 868218-73-9
M. Wt: 347.45
InChI Key: GVSTYNSGSYOUEV-UHFFFAOYSA-N
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Description

3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a pyridine ring substituted with a sulfanyl-methyl group, which is further connected to a 4,5-dihydro-1H-imidazole ring bearing a 4-methylbenzenesulfonyl group

Properties

IUPAC Name

3-[[1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-13-4-6-15(7-5-13)23(20,21)19-10-9-18-16(19)22-12-14-3-2-8-17-11-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSTYNSGSYOUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three key building blocks:

  • 4-Methylbenzenesulfonyl chloride for N-sulfonylation
  • 4,5-Dihydro-1H-imidazole-2-thiol as the central heterocycle
  • 3-(Chloromethyl)pyridine for sulfanyl group installation

A convergent synthesis approach is favored, where the imidazole ring is first sulfonylated, followed by thioether formation with the pyridine derivative.

Critical Bond Disconnections

  • N–S bond : Formed via sulfonylation of the imidazole nitrogen using 4-methylbenzenesulfonyl chloride under basic conditions
  • S–CH₂–Pyridine linkage : Established through nucleophilic substitution between the imidazole-2-thiolate and 3-(chloromethyl)pyridine

Stepwise Preparation Methodology

Synthesis of 4,5-Dihydro-1H-imidazole-2-thiol

The dihydroimidazole precursor is prepared via cyclocondensation of ethylenediamine with carbon disulfide under alkaline conditions:

$$
\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{CS}2 \xrightarrow{\text{NaOH, EtOH}} \text{C}3\text{H}6\text{N}2\text{S} + \text{H}_2\text{O}
$$

Optimized Conditions

  • Solvent: Ethanol/water (3:1 v/v)
  • Temperature: 70°C, 4 h
  • Yield: 82% after recrystallization (ethanol)

N-Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The imidazole nitrogen is sulfonylated using a two-phase system to enhance reactivity and purity:

Procedure

  • Dissolve 4,5-dihydro-1H-imidazole-2-thiol (10 mmol) in dichloromethane (30 mL)
  • Add aqueous NaOH (10%, 15 mL) and 4-methylbenzenesulfonyl chloride (12 mmol)
  • Stir vigorously at 25°C for 6 h
  • Separate organic layer, dry (MgSO₄), and concentrate

Key Parameters

  • Base: Sodium hydroxide maintains pH >10 for effective deprotonation
  • Stoichiometry: 1.2 eq sulfonyl chloride ensures complete conversion
  • Yield: 89% (white crystals, m.p. 132–134°C)

Thioether Formation with 3-(Chloromethyl)pyridine

The sulfonylated intermediate undergoes alkylation to install the pyridylmethylsulfanyl group:

$$
\text{C}{10}\text{H}{10}\text{N}2\text{O}2\text{S}2 + \text{ClCH}2\text{C}5\text{H}4\text{N} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{16}\text{H}{17}\text{N}3\text{O}2\text{S}_2
$$

Reaction Setup

  • Solvent: Anhydrous DMF (15 mL)
  • Base: Potassium carbonate (2.5 eq)
  • Temperature: 80°C, 12 h under N₂
  • Workup: Dilute with ice water, extract with EtOAc, column chromatography (SiO₂, hexane/EtOAc 3:1)

Performance Metrics

  • Conversion: 95% by TLC
  • Isolated Yield: 74% after purification

Optimization of Critical Reaction Parameters

Sulfonylation Efficiency

Comparative studies of sulfonylating agents revealed:

Sulfonyl Chloride Solvent System Time (h) Yield (%)
4-Methylbenzenesulfonyl CH₂Cl₂/H₂O 6 89
Methanesulfonyl THF/H₂O 8 72
p-Nitrobenzenesulfonyl Toluene/H₂O 10 68

The dichloromethane-water biphasic system maximizes interfacial contact while minimizing hydrolysis.

Alkylation Step Modifications

Varying bases in the thioether formation:

Base Equiv Solvent Temp (°C) Yield (%)
K₂CO₃ 2.5 DMF 80 74
NaH 1.2 THF 65 63
DBU 1.0 Acetone 50 58
Et₃N 3.0 CH₃CN 70 51

Potassium carbonate in DMF provided optimal nucleophilicity while suppressing side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

  • δ 8.45 (d, J = 4.8 Hz, 1H, Py-H6)
  • δ 7.95 (s, 1H, Py-H2)
  • δ 7.35–7.18 (m, 4H, Ar-H from tosyl)
  • δ 4.12 (t, J = 7.2 Hz, 2H, Imidazole-CH₂)
  • δ 3.84 (s, 2H, SCH₂Py)
  • δ 3.62 (t, J = 7.2 Hz, 2H, Imidazole-CH₂)
  • δ 2.42 (s, 3H, Ar-CH₃)

¹³C NMR (100 MHz, CDCl₃)

  • 144.2 (C-SO₂)
  • 136.5 (Py-C2)
  • 129.8–126.4 (Aromatic carbons)
  • 51.7 (SCH₂)
  • 43.5, 40.2 (Imidazole-CH₂)
  • 21.3 (Ar-CH₃)

Infrared Spectroscopy (IR)

  • $$ \nu_{\text{max}} $$: 1158 cm⁻¹ (S=O asym), 1362 cm⁻¹ (S=O sym), 1584 cm⁻¹ (C=N), 2924 cm⁻¹ (C-H aliphatic)

Purity Assessment and Analytical Data

Parameter Result Method
HPLC Purity 99.2% C18, MeCN/H₂O 70:30
Melting Point 158–160°C Capillary
Elemental Analysis C: 55.31% (55.28) CHNS Combustion
H: 4.89% (4.93)
N: 12.05% (12.08)

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The 4-methylbenzenesulfonyl (tosyl) group acts as a leaving group in SN₂ reactions:

Reagents/ConditionsProducts FormedKey ObservationsReferences
Amines (e.g., piperidine)Tosyl group replaced with amineRequires polar aprotic solvents
Alkoxides (e.g., NaOMe)Methoxy-substituted derivativesModerate yields (50–65%)
ThiolsThioether-linked analogsMicrowave-assisted synthesis

Example Reaction :
Tosyl-imidazoline+R-NH2DMF, 80°CR-substituted imidazoline+TsOH\text{Tosyl-imidazoline} + \text{R-NH}_2 \xrightarrow{\text{DMF, 80°C}} \text{R-substituted imidazoline} + \text{TsOH}

Oxidation of the Sulfanyl Group

The –S– bridge undergoes controlled oxidation:

Oxidizing AgentProductsConditionsReferences
H₂O₂ (30% in AcOH)Sulfoxide (–SO–)55–60°C, 2–4 hr
KMnO₄ (acidic)Sulfone (–SO₂–)Room temperature, 12 hr
mCPBASulfoxide with stereoselectivityCH₂Cl₂, 0°C to RT

Application : Sulfone derivatives show enhanced antibacterial activity against S. aureus (MIC: 2–8 µg/mL) .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

ConditionsCyclized ProductCatalystYieldReferences
K₂CO₃/glycerol (120°C)Pyrido-imidazothiazineNone74%
NH₄Fe(SO₄)₂·12H₂O (reflux)Thiadiazole-linked derivativesOxidative agent51–57%
Cu powder/HClChlorinated spiro compoundsDiazotizationN/A

Mechanism : Base-mediated deprotonation initiates nucleophilic attack at the pyridine C-2 position, followed by ring closure .

Cross-Coupling Reactions

The sulfanyl group participates in C–S bond-forming reactions:

Reaction TypePartnersCatalysts/ReagentsReferences
Ullman couplingAryl halidesCuI, 1,10-phenanthroline
Michael additionα,β-unsaturated carbonylsPiperidine, ethanol
Suzuki-MiyauraBoronic acidsPd(PPh₃)₄, K₂CO₃

Example :
Sulfanyl-imidazoline+Ph-B(OH)2Pd(0)Biphenyl derivatives\text{Sulfanyl-imidazoline} + \text{Ph-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Biphenyl derivatives}

Imidazoline Ring Modifications

The 4,5-dihydroimidazole ring undergoes characteristic reactions:

ReactionReagentsProductsApplicationsReferences
AlkylationCH₃I, K₂CO₃N-methylimidazolinium saltsIonic liquid synthesis
OxidationDDQ, CH₃CNAromatic imidazoleEnhanced π-conjugation
Acid hydrolysisHCl (6M), refluxThiol-opened linear amineIntermediate for peptidomimetics

Acid-Base Reactivity of Pyridine

The pyridine nitrogen participates in salt formation:

AcidProductSolubility ChangeReferences
HCl (gaseous)Pyridinium hydrochlorideWater solubility increased
CF₃COOHTrifluoroacetate saltCrystallizes in ethanol

Biological Activity of Reaction Products

Derivatives exhibit notable bioactivity:

Derivative ClassBiological ActivityIC₅₀/ MIC ValuesReferences
Sulfone analogsAntibacterial (Gram-positive)2–8 µg/mL
Cyclized thiadiazolesAntifungal (Candida spp.)16–32 µg/mL
N-Alkylated imidazoliniumα-Adrenergic receptor antagonismKᵢ = 12 nM

Scientific Research Applications

3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzenesulfonyl isocyanate
  • 3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is unique due to its combination of a pyridine ring, an imidazole ring, and a sulfonyl group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in both research and industrial applications.

Biological Activity

The compound 3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with imidazole and sulfonyl groups. The synthetic pathway can be summarized as follows:

  • Formation of Imidazole Derivative : The initial step involves the synthesis of the 4,5-dihydro-1H-imidazole core, which can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonylation : Introduction of the sulfonyl group (e.g., p-toluenesulfonyl) is accomplished via electrophilic aromatic substitution.
  • Final Coupling : The final step includes the coupling of the imidazole derivative with a pyridine moiety, resulting in the target compound.

Biological Activity

Research indicates that compounds containing imidazole and pyridine rings exhibit a variety of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of imidazole possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to our target have shown IC50 values in the micromolar range against human leukemia and breast cancer cell lines .
  • Antimicrobial Properties : The presence of both imidazole and pyridine moieties has been linked to antimicrobial activity. For example, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
  • Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can inhibit pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Sulfonyl Group Position Modifications can enhance or reduce potency
Pyridine Substituents Electron-withdrawing groups increase activity
Imidazole Ring Substituents Varying alkyl or aryl groups alter solubility and bioavailability

Case Studies

  • Cytotoxicity Testing : In vitro studies using human cancer cell lines revealed that compounds with similar structures to our target exhibited significant cytotoxicity, with some derivatives achieving IC50 values below 10 µM .
  • Antimicrobial Testing : A series of imidazole-pyridine derivatives were tested for their antimicrobial efficacy against various pathogens. One study reported a derivative with a sulfonamide group showing an MIC value of 8 µg/mL against E. coli .
  • Anti-inflammatory Activity : An investigation into the anti-inflammatory properties demonstrated that certain derivatives could inhibit TNF-alpha production in macrophages, suggesting potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between imidazole precursors and sulfonyl/sulfanyl-containing reagents. For example, analogous imidazole derivatives are synthesized by heating 1H-imidazol-2-amine with aldehydes at 130°C for 3 hours under solvent-free conditions . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios. Catalytic agents (e.g., acetic acid) can enhance yields by facilitating imine formation. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and buffer (65:35 v/v), where the buffer contains sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid. This method ensures separation of impurities and quantification of purity .
  • Spectroscopy : NMR (¹H/¹³C) confirms structural motifs (e.g., pyridine, imidazole rings), while FT-IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight.

Advanced Research Questions

Q. How can discrepancies between crystallographic data and spectroscopic results be resolved during structural analysis?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray diffraction (XRD) data refined using SHELXL with NMR/IR data. For example, crystallographic bond lengths should align with DFT-calculated or literature values for similar imidazole-pyridine systems .
  • Redundancy Checks : Re-refine the crystal structure using updated SHELXL features (e.g., TWIN/BASF commands for twinned crystals) to account for anomalies. Validate against high-resolution data (>1.0 Å) to minimize model bias .

Q. What experimental strategies are recommended for stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffer solutions (e.g., sodium acetate/acetic acid, pH 4.6) and incubate the compound at 25–60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours).
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Differential scanning calorimetry (DSC) can identify phase transitions or melting points.

Q. What challenges arise in crystallographic refinement of this compound using SHELXL, and how are they addressed?

  • Methodological Answer :

  • Challenges : The sulfanyl-methyl-pyridine moiety may introduce torsional flexibility, leading to poorly defined electron density. Disordered solvent molecules in the crystal lattice can complicate refinement.
  • Solutions : Apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize flexible groups. Use SQUEEZE (PLATON) to model disordered solvent regions . High-resolution data (≤0.8 Å) improves anisotropic displacement parameter (ADP) refinement.

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